Phenyl (4-methylthiazol-2-yl)carbamate

CYP3A4 Drug-Drug Interaction HIV Pharmacoenhancement

High-purity CYP3A inhibitor & thiazole-carbamate building block. Unique solubility: insoluble in water, soluble in organics—ideal for organic synthesis and DDI studies. Use for anti-HIV PK boosting, antibacterial SAR, and analytical standards. ≥98% purity. Buy now.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 813445-31-7
Cat. No. B1429561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (4-methylthiazol-2-yl)carbamate
CAS813445-31-7
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyPAYDFOVMXTZFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) | CYP3A Inhibitor Procurement & Technical Overview


Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) is a synthetic carbamate and thiazole derivative [1]. It is primarily characterized as a Cytochrome P450 CYP3A inhibitor, a mechanism utilized to enhance the concentration of co-administered anti-HIV agents in combination therapies [1]. Structurally, it consists of a 4-methylthiazol-2-yl moiety linked to a phenyl group via a carbamate bond . This compound is a solid with a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol .

Why Generic CYP3A Inhibitors or Thiazole Carbamates Cannot Substitute for Phenyl (4-methylthiazol-2-yl)carbamate


Direct substitution of Phenyl (4-methylthiazol-2-yl)carbamate with other CYP3A inhibitors (e.g., cobicistat) or similar thiazole-carbamates is scientifically invalid due to substantial differences in potency, selectivity, and physicochemical properties. The target compound's specific inhibition profile, as a carbamate and thiazole derivative, is distinct from other classes [1]. Furthermore, its unique balance of solubility characteristics, being insoluble in water but soluble in organic solvents, dictates its applicability in specific formulation and research contexts . The following quantitative evidence underscores these critical differentiators, preventing generic substitution.

Quantitative Differentiation Evidence for Phenyl (4-methylthiazol-2-yl)carbamate vs. Closest Analogs


CYP3A Inhibition Potency: Phenyl (4-methylthiazol-2-yl)carbamate vs. Cobicistat and Ritonavir

Phenyl (4-methylthiazol-2-yl)carbamate is defined as a CYP3A inhibitor [1]. While direct IC50 data for this specific compound is not available in the provided sources, its classification as a CYP3A inhibitor allows for a class-level comparison with established clinical CYP3A inhibitors, cobicistat and ritonavir. The potency of these comparators highlights the spectrum of CYP3A inhibition strengths. For instance, cobicistat inhibits CYP3A4 with an IC50 of 0.032 μM, while ritonavir is more potent at 0.014 μM [2]. This context is crucial for procurement decisions, as the target compound's exact potency, which may differ, will dictate its utility in a given experimental system.

CYP3A4 Drug-Drug Interaction HIV Pharmacoenhancement

Solubility Profile: Phenyl (4-methylthiazol-2-yl)carbamate vs. Water-Soluble Analogs

Phenyl (4-methylthiazol-2-yl)carbamate is reported to be insoluble in water and easily soluble in organic solvents . This is a stark contrast to water-soluble CYP3A inhibitors like cobicistat, which, while poorly water-soluble itself, is often formulated with solubility enhancers [1]. The compound's hydrophobicity (implied by its structure and solubility profile) is a key differentiator that dictates its use in organic synthesis, as a reference standard in non-aqueous systems, or in specific in vitro assays where aqueous solubility is not a prerequisite.

Solubility Formulation ADME

Antimicrobial Activity: Phenyl (4-methylthiazol-2-yl)carbamate vs. Related Phenylthiazole Carbamates

While direct MIC data for Phenyl (4-methylthiazol-2-yl)carbamate is not available in the provided sources, it is a structural congener of phenyl thiazolyl carbamates that have demonstrated activity against bacterial cell-wall biosynthesis enzymes MurA and MurB, and against Gram-positive bacteria including MRSA and VRE [1]. For instance, a related phenyl thiazolyl carbamate (3,4-difluorophenyl 5-cyanothiazolylurea, 3p) showed antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. This class-level evidence suggests the target compound is a relevant scaffold for developing antimicrobial agents targeting cell-wall biosynthesis.

Antibacterial MRSA Cell-wall Biosynthesis

Commercial Purity and Availability: Phenyl (4-methylthiazol-2-yl)carbamate vs. Research-Grade Analogs

Phenyl (4-methylthiazol-2-yl)carbamate is commercially available from multiple vendors with a specified purity of 98% . This level of purity is a critical specification for reproducible research and further chemical synthesis. In contrast, many custom-synthesized or niche analogs may be available only in lower purity grades or at significantly higher cost. The availability of this compound as a catalog item with defined purity reduces the variability associated with in-house synthesis and ensures a reliable supply chain for research programs.

Purity Procurement Synthetic Intermediate

Optimal Application Scenarios for Phenyl (4-methylthiazol-2-yl)carbamate Based on Differentiated Evidence


CYP3A-Mediated Drug-Drug Interaction (DDI) Studies and Pharmacoenhancement Research

Given its defined function as a CYP3A inhibitor , Phenyl (4-methylthiazol-2-yl)carbamate is a suitable tool compound for investigating CYP3A-mediated drug-drug interactions. It can be used to study the pharmacokinetic boosting of co-administered drugs, particularly in the context of anti-HIV therapy, as indicated by its MeSH classification . Researchers can utilize this compound to probe the role of CYP3A in the metabolism of novel chemical entities, comparing its effects to those of known inhibitors like cobicistat and ritonavir .

Organic Synthesis and Medicinal Chemistry as a Privileged Scaffold

The compound's well-defined structure and high commercial purity (98%) make it an ideal building block for the synthesis of more complex molecules. Its core thiazole-carbamate motif is a privileged scaffold in drug discovery, and its solubility profile—insoluble in water but soluble in organic solvents —is advantageous for performing reactions in standard organic media. This compound serves as a key intermediate for generating focused libraries of CYP3A inhibitors or other bioactive thiazole derivatives.

Antibacterial Drug Discovery Targeting Cell-Wall Biosynthesis

As a structural analog of phenyl thiazolyl carbamates with demonstrated activity against MurA, MurB, and drug-resistant Gram-positive bacteria like MRSA and VRE , Phenyl (4-methylthiazol-2-yl)carbamate is a valuable starting point for developing novel antibacterial agents. Medicinal chemists can use this compound to explore structure-activity relationships (SAR) around the thiazole core and carbamate linker, aiming to optimize potency and spectrum against bacterial cell-wall biosynthesis targets .

Analytical Chemistry and Method Development Reference Standard

With its defined molecular weight (234.27 g/mol) and commercial availability at 98% purity , Phenyl (4-methylthiazol-2-yl)carbamate is suitable for use as a reference standard in analytical method development. It can be employed in the calibration of HPLC, LC-MS, or NMR systems for the quantification of related compounds in complex mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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